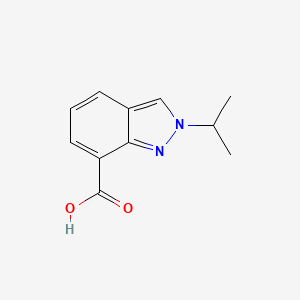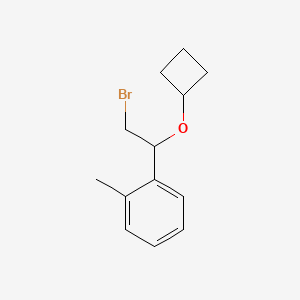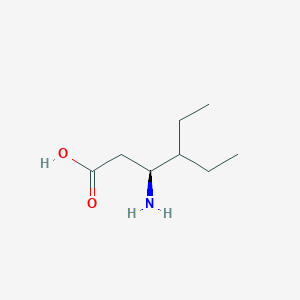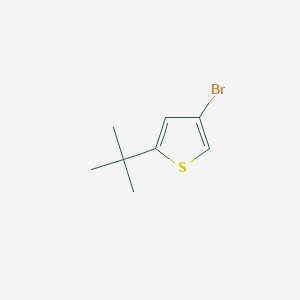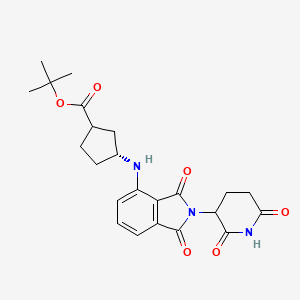
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate: is a complex organic compound that belongs to the class of cyclopentane carboxylates. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentane ring, and a dioxopiperidinyl and dioxoisoindolinyl moiety. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the tert-butyl group, and the attachment of the dioxopiperidinyl and dioxoisoindolinyl moieties. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
tert-Butyl Group Introduction: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and strong bases.
Attachment of Dioxopiperidinyl and Dioxoisoindolinyl Moieties: These moieties can be attached through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
化学反应分析
Types of Reactions
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate include other cyclopentane carboxylates with different substituents or functional groups. Examples include:
This compound: analogs with different alkyl groups.
Cyclopentane carboxylates: with different heterocyclic moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
属性
分子式 |
C23H27N3O6 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C23H27N3O6/c1-23(2,3)32-22(31)12-7-8-13(11-12)24-15-6-4-5-14-18(15)21(30)26(20(14)29)16-9-10-17(27)25-19(16)28/h4-6,12-13,16,24H,7-11H2,1-3H3,(H,25,27,28)/t12?,13-,16?/m1/s1 |
InChI 键 |
OGXFPUKKBQAEJC-MFOWVQHXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C1CC[C@H](C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
规范 SMILES |
CC(C)(C)OC(=O)C1CCC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


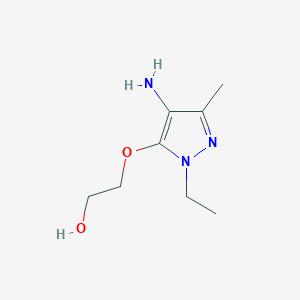

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)


![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)
![Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13489375.png)

![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
